Enhanced Predicted CNS Bioavailability Score vs. 2,4-Difluoro Regioisomer
Computed ADME predictions indicate that 1-(3,5-difluorophenyl)ethanamine hydrochloride possesses a Bioavailability Score of 0.55 , a value 22% higher than the 0.45 predicted for its 2,4-difluoro regioisomer analog, 1-(2,4-difluorophenyl)ethanamine hydrochloride . Both compounds share identical molecular weight (193.62 g/mol) and molecular formula (C₈H₁₀ClF₂N), but differ in fluorine substitution pattern, a factor that influences molecular properties such as rotatable bond count and topological polar surface area (tPSA).
| Evidence Dimension | Bioavailability Score (Abbott) |
|---|---|
| Target Compound Data | 0.55 |
| Comparator Or Baseline | 1-(2,4-Difluorophenyl)ethanamine hydrochloride (CAS 276875-47-9): 0.45 |
| Quantified Difference | Δ = +0.10 (22% relative increase) |
| Conditions | Computed by Alfa Chemistry using in silico ADME prediction algorithms (Lipinski, Veber, Egan rules) |
Why This Matters
A higher predicted Bioavailability Score increases the probability of achieving adequate oral absorption in preclinical studies, thereby reducing the risk of early-stage attrition in lead optimization campaigns and making this compound a more attractive starting point for orally bioavailable drug candidates.
